Cas no 2287259-87-2 (2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(3-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid)

2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(3-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid is a specialized intermediate in organic synthesis, featuring a bicyclo[1.1.1]pentane scaffold with a Boc-protected amino group and a chloro-fluorophenyl substituent. Its rigid bicyclic structure enhances steric control in reactions, while the Boc group provides stability and selective deprotection opportunities. The chloro-fluorophenyl moiety introduces electronic and steric diversity, making it valuable for constructing complex pharmacophores. This compound is particularly useful in medicinal chemistry for developing bioactive molecules, including protease inhibitors and receptor modulators. Its well-defined reactivity and structural uniqueness facilitate precise modifications, supporting applications in drug discovery and peptide mimetics. High purity and consistent performance ensure reliability in synthetic workflows.
2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(3-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid structure
2287259-87-2 structure
Product Name:2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(3-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
CAS No:2287259-87-2
MF:C18H21ClFNO4
MW:369.815047979355
CID:6455455
PubChem ID:137946024
Update Time:2025-06-30

2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(3-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{[(tert-butoxy)carbonyl]amino}-2-[3-(3-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
    • 2287259-87-2
    • EN300-6761375
    • 2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
    • 2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(3-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
    • Inchi: 1S/C18H21ClFNO4/c1-16(2,3)25-15(24)21-13(14(22)23)18-7-17(8-18,9-18)10-4-5-12(20)11(19)6-10/h4-6,13H,7-9H2,1-3H3,(H,21,24)(H,22,23)
    • InChI Key: UHPDAPISCVRXKG-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C12CC(C(C(=O)O)NC(=O)OC(C)(C)C)(C1)C2)F

Computed Properties

  • Exact Mass: 369.1143140g/mol
  • Monoisotopic Mass: 369.1143140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 556
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 75.6Ų

2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(3-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid Pricemore >>

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2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(3-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid Related Literature

Additional information on 2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(3-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(3-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic Acid

The compound with CAS No 2287259-87-2, known as 2-{[(tert-butoxy)carbonyl]amino}-2-[3-(3-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and advanced materials science. This compound is characterized by its complex structure, which includes a bicyclic framework and a substituted phenyl group, making it a subject of interest for researchers exploring novel therapeutic agents and advanced chemical systems.

The molecular structure of this compound is notable for its bicyclo[1.1.1]pentane ring system, which contributes to its unique physical and chemical properties. The presence of the tert-butoxycarbonyl (Boc) group adds to its functional diversity, enabling it to participate in a wide range of chemical reactions. Recent studies have highlighted the importance of such bicyclic structures in drug design, particularly in the development of molecules with enhanced bioavailability and target specificity.

One of the most promising applications of this compound lies in its potential as a precursor for peptide synthesis. The Boc group is widely used as a protecting group in peptide chemistry, and its presence in this molecule makes it an ideal candidate for constructing complex peptide sequences with high precision. Researchers have demonstrated that such compounds can be effectively utilized in solid-phase synthesis, leading to the creation of novel bioactive peptides with potential therapeutic applications.

In addition to its role in peptide synthesis, this compound has shown promise in the development of advanced materials. Its rigid bicyclic structure and functional groups make it a candidate for use in the creation of high-performance polymers and nanomaterials. Recent advancements in polymer chemistry have emphasized the importance of such rigid structures in achieving desired mechanical and thermal properties, further underscoring the potential of this compound in materials science.

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-[3-(3-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the bicyclic framework through ring-closing metathesis and the subsequent functionalization with the Boc group via nucleophilic acyl substitution. These steps require precise control over reaction conditions to ensure high yields and product purity.

Recent research has also explored the biological activity of this compound, particularly its ability to modulate enzyme activity and cellular signaling pathways. Initial studies suggest that it may exhibit inhibitory effects on certain proteases, making it a potential lead compound for anti-inflammatory and anti-cancer drug development. Further investigations are currently underway to elucidate its mechanism of action and optimize its pharmacokinetic properties.

In terms of industrial applications, this compound represents a valuable intermediate for the production of specialized chemicals and pharmaceuticals. Its ability to undergo various functional group transformations makes it versatile in different chemical processes, from organic synthesis to catalytic transformations. As industries continue to seek sustainable and efficient production methods, compounds like this one play a crucial role in driving innovation across multiple sectors.

Looking ahead, the continued exploration of 2-{[(tert-butoxy)carbonyl]amino}-2-[3-(3-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid holds great promise for advancing both academic research and industrial applications. Its unique structure and functional groups position it as a key player in the development of next-generation therapeutics, materials, and chemical processes.

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